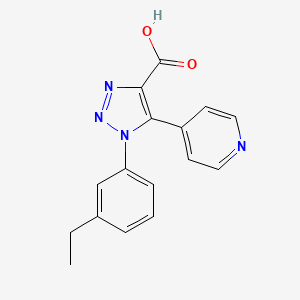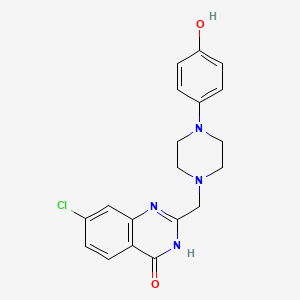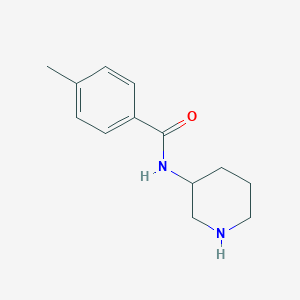
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of indene derivatives, which are characterized by a fused ring system containing both aromatic and non-aromatic components. The presence of dicyanomethylene and carboxylic acid groups in its structure makes it a versatile molecule with significant potential in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the Perkin reaction followed by the Knoevenagel condensation. The Perkin reaction is used to form the indene core, while the Knoevenagel condensation introduces the dicyanomethylene group. The reaction conditions often include the use of acetic anhydride and triethylamine as catalysts .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts to enhance the efficiency and yield of the reaction. For example, zirconium-based MOFs have been employed to facilitate the synthesis of dicyanomethylene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indene ring.
Applications De Recherche Scientifique
3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules.
Medicine: Research has indicated potential therapeutic applications, including the development of drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of organic solar cells and other electronic materials due to its unique electronic properties
Mécanisme D'action
The mechanism of action of 3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in organic solar cells, facilitating the transfer of electrons and enhancing the efficiency of the device. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indene derivatives such as 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid and various polymethine dyes. These compounds share structural similarities but differ in their functional groups and specific applications .
Uniqueness
What sets 3-(Dicyanomethylene)-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid apart is its unique combination of dicyanomethylene and carboxylic acid groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the fields of organic electronics and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H6N2O3 |
|---|---|
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
3-(dicyanomethylidene)-1-oxoindene-5-carboxylic acid |
InChI |
InChI=1S/C13H6N2O3/c14-5-8(6-15)10-4-12(16)9-2-1-7(13(17)18)3-11(9)10/h1-3H,4H2,(H,17,18) |
Clé InChI |
DBTZELVPDDPXMB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15156007.png)
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B15156009.png)
![3-Fluorobicyclo[1.1.1]pentan-1-ol](/img/structure/B15156011.png)
![3-[(4-fluorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B15156013.png)
![Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15156019.png)

![N-(Naphthalen-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15156047.png)

![(1r,3r,5R,7R)-N-(2-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B15156057.png)


![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15156083.png)
